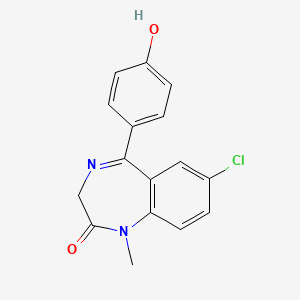
4'-Hydroxydiazepam
Cat. No. B1220933
Key on ui cas rn:
17311-35-2
M. Wt: 300.74 g/mol
InChI Key: IQFWLIWUKIFGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04083948
Procedure details


To a solution of 6.5 g (0.022 mole) of 7-chloro-1,3-dihyro-5-(4-hydroxyphenyl)-2H-1,4-benzodiazepin-2-one in 40 ml of dimethylformamide was added 11.6 ml (0.055 mole) of 4.74 M sodium methoxide in methanol. After 90 min, the mixture was cooled in an ice bath and 9.4 g (0.066 mole) of methyl iodide was added dropwise with stirring. After 18 hr at room temperature the reaction mixture was acidified with acetic acid, and partitioned between 100 ml of dichloromethane and 100 ml of water. The water layer was extracted once more with dichloromethane. The combined dichloromethane extracts were evaporated to dryness. The residual product mixture was separated on a column of Florisil. The column was eluted with dichloromethane, ether and then ethyl acetate. The ethyl acetate fraction was evaporated and crystallized from methanol to give 0.40 g (6%) of product as colorless prisms, mp 225°-259°.
Quantity
6.5 g
Type
reactant
Reaction Step One

Name
sodium methoxide
Quantity
11.6 mL
Type
reactant
Reaction Step One





Name
Yield
6%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=[O:12])[CH2:9][N:8]=[C:7]([C:13]3[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=3)[C:6]=2[CH:20]=1.C[O-].[Na+].CI.[C:26](O)(=O)C>CN(C)C=O.CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]([CH3:26])[C:10](=[O:12])[CH2:9][N:8]=[C:7]([C:13]3[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=3)[C:6]=2[CH:20]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC2=C(C(=NCC(N2)=O)C2=CC=C(C=C2)O)C1
|
|
Name
|
sodium methoxide
|
|
Quantity
|
11.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
9.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between 100 ml of dichloromethane and 100 ml of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The water layer was extracted once more with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined dichloromethane extracts were evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residual product mixture was separated on a column of Florisil
|
WASH
|
Type
|
WASH
|
|
Details
|
The column was eluted with dichloromethane, ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethyl acetate fraction was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized from methanol
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC2=C(C(=NCC(N2C)=O)C2=CC=C(C=C2)O)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.4 g | |
| YIELD: PERCENTYIELD | 6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
